molecular formula C13H9Br2N5O2S B12221898 2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12221898
M. Wt: 459.12 g/mol
InChI Key: OLQLOSATWYXXPG-UHFFFAOYSA-N
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Description

2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach is the bromination of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener brominating agents.

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions often use ligands like triphenylphosphine and bases like potassium phosphate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets through its tetrazole ring and sulfonamide group. These interactions can involve hydrogen bonding, π-π stacking, and coordination with metal ions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Lacks the bromine substituents, making it less reactive in certain types of chemical reactions.

    2,5-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and applications.

    2,5-dibromo-N-[3-(1H-imidazol-1-yl)phenyl]benzenesulfonamide:

Uniqueness

The presence of both bromine atoms and the tetrazole ring in 2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide makes it unique. The bromine atoms increase its reactivity, allowing for a wider range of chemical modifications. The tetrazole ring provides stability and the potential for biological activity, making this compound particularly versatile in scientific research and industrial applications.

Biological Activity

2,5-Dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound integrates a tetrazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. Understanding the biological activity of this compound involves examining its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. The incorporation of the tetrazole group may enhance this inhibition or provide additional mechanisms such as modulation of ion channels or receptor interactions.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a comparative study evaluated the antibacterial effects of various sulfonamides, including this compound. The compound showed promising activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Compound NameMIC (µg/mL)Bacterial Strain
This compound10-50E. coli, S. aureus
Control (Sulfamethoxazole)5-20E. coli, S. aureus

Cardiovascular Effects

In a study assessing the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model, it was found that certain derivatives could significantly alter perfusion pressure and coronary resistance. The specific effects of this compound on these parameters were not directly reported but are hypothesized based on structural similarities to other active compounds.

Case Studies

A notable case study involved the use of a related sulfonamide derivative in treating pulmonary hypertension in rats. The study indicated that compounds with similar structures could act as endothelin receptor antagonists, thereby reducing pulmonary vascular resistance and improving cardiac output.

Toxicity and Side Effects

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity in human cell lines. However, further studies are necessary to comprehensively evaluate its safety profile.

Properties

Molecular Formula

C13H9Br2N5O2S

Molecular Weight

459.12 g/mol

IUPAC Name

2,5-dibromo-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9Br2N5O2S/c14-9-4-5-12(15)13(6-9)23(21,22)17-10-2-1-3-11(7-10)20-8-16-18-19-20/h1-8,17H

InChI Key

OLQLOSATWYXXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

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